molecular formula C11H14N2O2 B13307072 4-(Pyridin-4-yl)piperidine-4-carboxylic acid

4-(Pyridin-4-yl)piperidine-4-carboxylic acid

Katalognummer: B13307072
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: AOXNFUFIJLPKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyridin-4-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H14N2O2. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is known for its unique structure, which combines the properties of both piperidine and pyridine rings, making it a valuable molecule in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)piperidine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyridin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-(Pyridin-4-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 4-(Pyridin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain protein kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Pyridin-4-yl)piperidine-4-carboxylic acid is unique due to its combination of both piperidine and pyridine rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

4-pyridin-4-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-10(15)11(3-7-13-8-4-11)9-1-5-12-6-2-9/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)

InChI-Schlüssel

AOXNFUFIJLPKFW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C2=CC=NC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.